molecular formula C18H18N2OS B11689328 N-(1,3-benzothiazol-2-yl)-4-tert-butylbenzamide CAS No. 200726-43-8

N-(1,3-benzothiazol-2-yl)-4-tert-butylbenzamide

Cat. No.: B11689328
CAS No.: 200726-43-8
M. Wt: 310.4 g/mol
InChI Key: PQEMVWNERIBJJT-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-4-tert-butylbenzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-4-tert-butylbenzamide typically involves the reaction of 2-aminobenzothiazole with 4-tert-butylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-4-tert-butylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-4-tert-butylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including tuberculosis and cancer.

    Industry: Utilized in the development of dyes, pigments, and optical materials

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-tert-butylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interfere with cellular signaling pathways, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzothiazol-2-yl)-4-tert-butylbenzamide is unique due to its specific combination of the benzothiazole ring and the tert-butylbenzamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

200726-43-8

Molecular Formula

C18H18N2OS

Molecular Weight

310.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-tert-butylbenzamide

InChI

InChI=1S/C18H18N2OS/c1-18(2,3)13-10-8-12(9-11-13)16(21)20-17-19-14-6-4-5-7-15(14)22-17/h4-11H,1-3H3,(H,19,20,21)

InChI Key

PQEMVWNERIBJJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3S2

Origin of Product

United States

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